(2,6-dimethyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline and a pyrazolo[1,5-a]pyrimidine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the quinoline moiety. The reaction conditions often include the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane. The final step usually involves the coupling of the two moieties under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery .
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, [2,6-DIMETHYLOCTAHYDRO-1(2H)-QUINOLINYL][5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of a quinoline and a pyrazolo[1,5-a]pyrimidine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H27F3N4O |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2,6-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H27F3N4O/c1-15-8-11-21-18(12-15)10-9-16(2)31(21)24(33)20-14-23-29-19(17-6-4-3-5-7-17)13-22(25(26,27)28)32(23)30-20/h3-7,13-16,18,21H,8-12H2,1-2H3 |
InChI Key |
MXFPPEOATZCSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)CCC(N2C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F)C |
Origin of Product |
United States |
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